molecular formula C19H20N2O3S2 B2603047 3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide CAS No. 922488-03-7

3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2603047
CAS No.: 922488-03-7
M. Wt: 388.5
InChI Key: CSKCZJATOFAHBN-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group attached to a benzo[d]thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]thiazol-2-yl intermediate, which is then reacted with a benzylsulfonyl chloride under basic conditions to introduce the benzylsulfonyl group. The final step involves the coupling of this intermediate with a propanamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiazole derivative.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group typically yields sulfone derivatives, while reduction can produce simpler thiazole compounds.

Scientific Research Applications

3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazole derivatives are known to be active.

    Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The thiazole moiety may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound shares the benzo[d]thiazol-2-yl moiety but differs in its other functional groups.

    6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Another compound with a benzo[d]thiazol-2-yl group, but with different substituents.

Uniqueness

3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide is unique due to the presence of both the benzylsulfonyl and propanamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-benzylsulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-10-14(2)18-16(11-13)20-19(25-18)21-17(22)8-9-26(23,24)12-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKCZJATOFAHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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